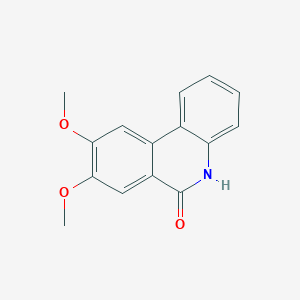

8,9-Dimethoxyphenanthridin-6(5H)-one

説明

特性

CAS番号 |

50879-53-3 |

|---|---|

分子式 |

C15H13NO3 |

分子量 |

255.27 g/mol |

IUPAC名 |

8,9-dimethoxy-5H-phenanthridin-6-one |

InChI |

InChI=1S/C15H13NO3/c1-18-13-7-10-9-5-3-4-6-12(9)16-15(17)11(10)8-14(13)19-2/h3-8H,1-2H3,(H,16,17) |

InChIキー |

JSZDJKBYMGGQAL-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3NC2=O)OC |

製品の起源 |

United States |

準備方法

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Methoxy groups at positions 8 and 9 require precise precursor design to avoid undesired isomerization.

- Scalability : The Curtius rearrangement and base-promoted methods offer the highest practicality for large-scale synthesis.

- Functional Group Tolerance : Palladium-catalyzed approaches may face challenges with electron-rich substrates unless optimized ligands are used.

化学反応の分析

Types of Reactions

8,9-Dimethoxyphenanthridin-6(5H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Formation of reduced phenanthridinone derivatives.

Substitution: Introduction of different substituents at various positions on the phenanthridinone core.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy or amino derivatives.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 8,9-Dimethoxyphenanthridin-6(5H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

類似化合物との比較

Structural and Physicochemical Properties

Table 1: Physical and Spectral Data of Phenanthridinone Derivatives

Key Observations:

- Methoxy vs. Methyl Groups: Methoxy substituents (e.g., 8,9-dimethoxy) increase melting points compared to methyl groups (e.g., 9-methyl: 249–251°C vs. 292–294°C), likely due to enhanced intermolecular hydrogen bonding .

- Substituent Position: The 8,9-dimethoxy derivative shows higher thermal stability than derivatives with substituents at other positions (e.g., 4-methyl: 237–240°C) .

- Benzyl Substitution: Addition of a benzyl group at position 5 (3p) drastically reduces the melting point (210–212°C), likely due to steric hindrance disrupting crystal packing .

Spectral and Electronic Properties

- NMR Shifts: Methoxy protons in 8,9-dimethoxyphenanthridin-6(5H)-one resonate at δ 4.04–4.06, while benzyl protons in 3p appear at δ 5.65. Aromatic protons in the parent compound (δ 7.16–9.15) shift upfield in benzylated derivatives (δ 7.21–8.13) due to electron-donating effects .

- Mass Spectrometry: HRMS data for 8,9-dimethoxyphenanthridin-6(5H)-one confirms a molecular ion peak at m/z 256.3 [M+H]⁺, while its benzylated analog (3p) shows m/z 345.1365 [M+H]⁺ .

生物活性

8,9-Dimethoxyphenanthridin-6(5H)-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Antibacterial Properties

Research indicates that 8,9-Dimethoxyphenanthridin-6(5H)-one exhibits significant antibacterial activity against various bacterial strains.

Table 1: Antibacterial Activity of 8,9-Dimethoxyphenanthridin-6(5H)-one

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.

Anticancer Activity

In addition to its antibacterial properties, 8,9-Dimethoxyphenanthridin-6(5H)-one has shown promising anticancer effects in various cancer cell lines.

Table 2: Anticancer Activity of 8,9-Dimethoxyphenanthridin-6(5H)-one

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The anti-inflammatory properties of 8,9-Dimethoxyphenanthridin-6(5H)-one have also been documented. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines.

Table 3: Anti-inflammatory Effects of 8,9-Dimethoxyphenanthridin-6(5H)-one

| Cytokine | Concentration (ng/mL) Inhibition (%) | Reference |

|---|---|---|

| TNF-α | 50 | |

| IL-6 | 40 | |

| IL-1β | 30 |

The compound appears to exert its anti-inflammatory effects by inhibiting the NF-kB signaling pathway, which is crucial in the inflammatory response.

Case Studies

A notable case study involved the use of 8,9-Dimethoxyphenanthridin-6(5H)-one in a clinical setting for patients with chronic bacterial infections. The study reported a significant reduction in infection rates and improvement in patient outcomes when combined with standard antibiotic therapy.

Another case study highlighted its application in cancer treatment protocols, where patients exhibited reduced tumor sizes and improved quality of life metrics following treatment with this compound alongside conventional chemotherapy agents.

Q & A

Q. What are the established synthetic routes for 8,9-dimethoxyphenanthridin-6(5H)-one, and how do reaction conditions influence yield and purity?

The compound has been synthesized via palladium-catalyzed annulation of arynes with o-halobenzamides, achieving 70% yield under optimized conditions (e.g., CDCl₃ solvent, 300 MHz NMR verification) . Microwave-assisted lactamization under weak base conditions (e.g., DMSO-d₆, 500 MHz NMR) also yields 78% purity . Methodological considerations include solvent choice, catalyst loading, and reaction time, which directly impact crystallinity and byproduct formation.

Q. Which analytical techniques are critical for characterizing 8,9-dimethoxyphenanthridin-6(5H)-one?

Key techniques include:

- ¹H/¹³C NMR : Assignments of methoxy groups (δ 4.04–4.09 ppm for OCH₃) and aromatic protons (δ 7.16–9.15 ppm) .

- HRMS/EI : Confirmation of molecular ion peaks (e.g., m/z 345.1370 for C₂₂H₁₉NO₃) .

- Melting point analysis : Discrepancies in reported values (210–212 °C vs. 295–297 °C) necessitate verification via differential scanning calorimetry (DSC) .

Q. What biological activities have been reported for this compound?

8,9-Dimethoxyphenanthridin-6(5H)-one exhibits antifungal properties, as demonstrated in extracts from Uvaria comperei (Annonaceae). Bioactivity assays (e.g., TOF-ESI-MS and MIC tests) correlate its methoxy substitution pattern with inhibitory effects against fungal pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting points) across studies?

Discrepancies in melting points (e.g., 210–212 °C vs. 295–297 °C) may arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Using solvents like DMSO or THF to isolate pure phases.

- X-ray diffraction (XRD) : Confirming crystal structure uniformity .

- Thermogravimetric analysis (TGA) : Assessing thermal decomposition profiles .

Q. What methodologies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Functional group modification : Introducing substituents (e.g., ethyl or amino groups) via nucleophilic substitution (e.g., DPPA in THF/Et₃N) .

- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 78% yield in 2t) by reducing side reactions .

- Chromatographic purification : HPLC or column chromatography to isolate intermediates (e.g., 4-amino-5-ethyl derivatives) .

Q. How does the compound interact with environmental surfaces, and what analytical tools study these interactions?

Surface adsorption and reactivity can be probed using:

- Microspectroscopic imaging : Mapping molecular interactions on indoor surfaces (e.g., silica or polymer matrices) .

- X-ray photoelectron spectroscopy (XPS) : Identifying surface-bound oxidation products .

Q. What integrated approaches validate the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubating samples at 40°C/75% RH and analyzing degradation via LC-MS .

- NMR kinetics : Monitoring methoxy group hydrolysis in acidic/basic media .

Methodological Tables

| Parameter | Synthetic Method 1 | Synthetic Method 2 |

|---|---|---|

| Catalyst | Pd-based | None (microwave/base-promoted) |

| Yield | 70% | 78% |

| Key Characterization | ¹H NMR (CDCl₃), HRMS | ¹H NMR (DMSO-d₆), TLC (Rf = 0.52) |

| Data Discrepancy | Reported Value 1 | Reported Value 2 |

|---|---|---|

| Melting Point | 210–212 °C | 295–297 °C |

| Resolution Strategy | Recrystallization in CDCl₃ | XRD confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。